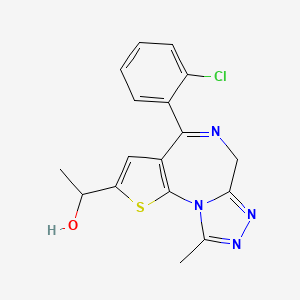
alpha-Hydroxyetizolam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
?-羟基依替唑仑是依替唑仑的药理活性代谢物,依替唑仑是苯二氮卓类药物的噻吩三氮唑二氮卓衍生物。 依替唑仑因其抗焦虑、遗忘、抗惊厥、催眠、镇静和骨骼肌松弛作用而被使用 。 该化合物在结构上与经典苯二氮卓类药物不同,因为它具有一个噻吩环取代了苯环,以及一个稠合的三唑环 .
准备方法
?-羟基依替唑仑的制备涉及依替唑仑在肝脏中的代谢。 依替唑仑经肝脏代谢形成两种主要的代谢物:?-羟基依替唑仑和8-羟基依替唑仑 。 依替唑仑的合成路线涉及噻吩三氮唑二氮卓核心结构的形成,这包括噻吩环取代苯环以及三唑环的稠合 。 依替唑仑的工业生产方法通常涉及在受控条件下进行的多步有机合成工艺,以确保最终产品的纯度和有效性 .
化学反应分析
?-羟基依替唑仑会发生各种化学反应,包括氧化和还原。 依替唑仑结构中的噻吩环很容易被氧化,导致形成?-羟基依替唑仑和8-羟基依替唑仑 。 这些反应中常用的试剂包括氧化剂,如过氧化氢,以及还原剂,如硼氢化钠 。 这些反应形成的主要产物是依替唑仑的羟基化代谢物 .
科学研究应用
Pharmacokinetics and Clinical Implications
Alpha-hydroxyetizolam exhibits pharmacokinetic properties that are crucial for understanding its clinical effects. Research indicates that after administration of etizolam, this compound reaches higher plasma concentrations than the parent compound, with a longer elimination half-life (approximately 8.2 hours) compared to etizolam's half-life (around 3.4 hours) . This suggests that this compound may contribute significantly to the therapeutic effects observed with etizolam, potentially enhancing anxiolytic and sedative outcomes.
In a study involving healthy volunteers, the kinetics of etizolam showed that steady-state concentrations of this compound were achieved rapidly, indicating its relevance in continuous therapeutic regimens . The metabolite's efficacy is comparable to that of etizolam itself, which raises questions about its potential use as an independent therapeutic agent in treating anxiety disorders and related conditions.
Analytical Methods for Detection
The detection of this compound in biological samples is essential for both clinical and forensic toxicology. Various sophisticated analytical methods have been developed to identify this compound accurately:
- Gas Chromatography-Mass Spectrometry (GC-MS): A simultaneous analytical method was developed for detecting etizolam and its metabolites, including this compound, in whole blood. This method demonstrated satisfactory inter-day precision and linearity over a specified concentration range .
- High-Resolution Liquid Chromatography: Another study reported a high-resolution method for the simultaneous analysis of etizolam and its metabolites. This approach allows for the effective separation and identification of compounds within complex biological matrices .
These methods are vital for post-mortem investigations where understanding the role of drugs like etizolam and its metabolites can elucidate causes of death or intoxication scenarios.
Case Studies and Forensic Applications
This compound's role has been highlighted in various case studies, particularly in forensic contexts where it was detected alongside other substances. For instance:
- In one case involving a 52-year-old female found deceased with multiple medications, this compound was identified as a significant metabolite contributing to the overall drug profile .
- Another case study examined a young male who ingested liquid etizolam combined with recreational drugs at a rave. Post-mortem analysis revealed elevated levels of this compound, indicating its potential contribution to adverse effects associated with poly-drug use .
These cases underscore the importance of recognizing this compound not only as a metabolite but also as a compound with pharmacological activity that may influence clinical outcomes and toxicological assessments.
作用机制
相似化合物的比较
?-hydroxy Etizolam is similar to other benzodiazepine derivatives such as alprazolam, bromazepam, and clonazolam . it is unique in its structure due to the presence of a thiophene ring instead of a benzene ring and a fused triazole ring . This structural difference contributes to its distinct pharmacological profile and metabolic pathway . Similar compounds include alprazolam, bromazepam, clonazolam, and nitrazolam .
生物活性
Alpha-hydroxyetizolam is an active metabolite of etizolam, a thienodiazepine compound with anxiolytic, sedative, and muscle relaxant properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on recent research findings.
Chemical Structure and Metabolism
This compound differs from traditional benzodiazepines due to the presence of a thiophene ring instead of a benzene ring. This structural variation influences its pharmacological profile and metabolic pathway. Etizolam is metabolized primarily in the liver through oxidation processes, yielding this compound and 8-hydroxyetizolam as significant metabolites. The half-life of this compound is approximately 8 hours , which is longer than that of its parent compound, etizolam, which has a half-life of about 6 hours .
Pharmacodynamics
This compound exhibits similar pharmacological effects to etizolam, acting as a positive allosteric modulator at GABA-A receptors. It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This mechanism results in anxiolytic, sedative, and muscle relaxant effects. Additionally, studies indicate that this compound may have a lower propensity for tolerance compared to traditional benzodiazepines .
Table 1: Pharmacodynamic Properties
| Property | This compound | Etizolam |
|---|---|---|
| Half-Life | 8 hours | 6 hours |
| Receptor Interaction | GABA-A | GABA-A |
| Anxiolytic Effect | Yes | Yes |
| Sedative Effect | Moderate | Moderate |
| Muscle Relaxant Effect | Yes | Yes |
Clinical Implications
This compound has been implicated in various clinical scenarios, particularly concerning its use in treating anxiety disorders and its potential for misuse. The compound is primarily prescribed in countries like Japan and Italy for short-term management of anxiety and panic disorders .
Case Studies
-
Case Study: Fatal Intoxication
A forensic investigation revealed a case where this compound was detected alongside other substances in a fatality involving a young child. The toxicological analysis indicated significant concentrations of etizolam and its metabolites, highlighting the risks associated with polydrug use involving benzodiazepines . -
Case Study: Therapeutic Use
In a clinical setting, patients treated with etizolam exhibited improvements in anxiety symptoms without significant sedative effects. The study noted that patients metabolizing etizolam into this compound demonstrated prolonged therapeutic effects due to the longer half-life of the metabolite .
Toxicology and Safety Profile
The safety profile of this compound appears favorable compared to traditional benzodiazepines; however, there are concerns regarding its potential for abuse and dependence. The compound's ability to induce sedation can lead to misuse, especially when combined with other central nervous system depressants like opioids .
Table 2: Toxicological Findings
| Substance | LD50 (mg/kg) Oral | LD50 (mg/kg) Intraperitoneal |
|---|---|---|
| This compound | Not established | Not established |
| Etizolam | 4300 (mouse) | 800 (mouse) |
属性
CAS 编号 |
64546-10-7 |
|---|---|
分子式 |
C17H15ClN4OS |
分子量 |
358.8 g/mol |
IUPAC 名称 |
1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol |
InChI |
InChI=1S/C17H15ClN4OS/c1-9(23)14-7-12-16(11-5-3-4-6-13(11)18)19-8-15-21-20-10(2)22(15)17(12)24-14/h3-7,9,23H,8H2,1-2H3 |
InChI 键 |
YRJXUAYHZCDGDO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |
同义词 |
6-(2-chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4) diazepine alpha-hydroxyetizolam |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















